

# An In-depth Technical Guide to the GHS Classification and Hazards of Tetraoctyltin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the classification and associated hazards of **tetraoctyltin** (CAS No: 3590-84-9), in accordance with the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). It is intended to serve as a technical resource for professionals handling this substance in research and development settings.

### **GHS Hazard Classification**

**Tetraoctyltin** is a chemical compound that has been classified by multiple sources under GHS. While there is broad agreement on its primary hazards, the classifications notified to regulatory bodies like the European Chemicals Agency (ECHA) can vary between suppliers. The consensus classification based on available Safety Data Sheets (SDS) and chemical databases is summarized below.

#### Primary GHS Classifications:

- Skin Irritation, Category 2: Causes skin irritation.[1][2][3]
- Eye Irritation, Category 2/2A: Causes serious eye irritation.[1][2][3][4]
- Skin Sensitization, Category 1: May cause an allergic skin reaction.[1]



 Specific Target Organ Toxicity — Single Exposure (STOT-SE), Category 3: May cause respiratory irritation.[1][2][3][4]

### Additional GHS Classifications from some sources:

- Hazardous to the Aquatic Environment, Chronic Toxicity, Category 1: Very toxic to aquatic life with long-lasting effects.[5]
- Hazardous to the Aquatic Environment, Chronic Toxicity, Category 4: May cause long-lasting harmful effects to aquatic life.[3]
- Specific Target Organ Toxicity Repeated Exposure, Category 2: May cause damage to organs through prolonged or repeated exposure.[5]

#### **GHS Label Elements:**

- Pictograms:
  - ! (Exclamation Mark)[1][4]
  - ♦ (Health Hazard)[1][5]
  - पर्यावरण (Environment)[1][5]
- Signal Word: Warning[1][2] or Danger[5]
- Hazard Statements (H-Statements):
  - H315: Causes skin irritation.[1][2]
  - H317: May cause an allergic skin reaction.[1][5]
  - H319: Causes serious eye irritation.[1][2][4]
  - H335: May cause respiratory irritation.[1][2][4]
  - H373: May cause damage to organs through prolonged or repeated exposure.
  - H410: Very toxic to aquatic life with long lasting effects.



- H413: May cause long-lasting harmful effects to aquatic life.[3]
- Precautionary Statements (P-Statements): Key precautionary statements include P261
  (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye
  protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water),
  and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
   Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]

## **Toxicological Hazards**

Organotin compounds, as a class, are known to exhibit a range of toxic effects, including neurotoxicity and immunotoxicity.[1] While **tetraoctyltin** is considered less toxic than shorter-chain alkyltin compounds (e.g., tributyltin, triethyltin), it presents specific hazards that require careful management.

- Acute Toxicity: Limited quantitative data is available for the acute toxicity of tetraoctyltin.
   One study reported a parenteral Lethal Dose Low (LDLo) in mice of 34,000 mg/kg, suggesting low acute lethal toxicity via this route of exposure.[5][6] The primary acute effects observed are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2][4]
- Skin Corrosion/Irritation: The substance is classified as a skin irritant (Category 2).[1][2]
   Direct contact can cause inflammation, redness, and discomfort.
- Serious Eye Damage/Irritation: It is classified as causing serious eye irritation (Category 2A).
   [1][2][4] Contact with the eyes can result in significant irritation, and prompt rinsing is crucial.
   [7]
- Respiratory or Skin Sensitization: **Tetraoctyltin** is a skin sensitizer (Category 1), meaning that after initial exposure, subsequent contact may elicit an allergic skin reaction.[1]
- Germ Cell Mutagenicity: Data on the mutagenic potential of **tetraoctyltin** was not found in the searched literature.
- Carcinogenicity: No data was located regarding the carcinogenic potential of **tetraoctyltin**.



- Reproductive Toxicity: While some dioctyltin compounds have been linked to reproductive toxicity[8], specific data for tetraoctyltin was not found. One study noted that, unlike other organotins, tetraoctyltin did not induce atrophy of lymphoid organs in rats, an effect often associated with immunotoxicity.[9][10]
- Specific Target Organ Toxicity (STOT):
  - Single Exposure: It is classified for causing respiratory irritation, indicating a transient,
     localized effect on the respiratory tract following inhalation.[1][2][4]
  - Repeated Exposure: Some sources classify it as STOT-RE Category 2, suggesting potential for organ damage with prolonged exposure.[5]

# **Quantitative Toxicity Data**

The available quantitative toxicological data for **tetraoctyltin** is limited. The table below summarizes the available information.



Endpoint	Test Species	Route	Value	Classificatio n	Reference
Acute Toxicity					
LD50 (Oral)	Data not available	Data not available	Data not available	Not classifiable	_
LD50 (Dermal)	Data not available	Data not available	Data not available	Not classifiable	
LC <sub>50</sub> (Inhalation)	Data not available	Data not available	Data not available	Not classifiable	
LDLo	Mouse	Parenteral	34,000 mg/kg	Low acute toxicity	[5][6]
Irritation/Corr osion					
Skin Irritation	Data not available	Dermal	Data not available	Category 2	[1][2]
Eye Irritation	Data not available	Ocular	Data not available	Category 2A	[1][2]
Sensitization					
Skin Sensitization	Data not available	Dermal	Data not available	Category 1	[1]

# **Experimental Protocols**

While specific study reports for **tetraoctyltin** were not available, the GHS classifications are based on standardized testing methodologies, typically following OECD (Organisation for Economic Co-operation and Development) Test Guidelines (TG).

Acute Oral Toxicity (e.g., OECD TG 420, 423, or 425): These tests evaluate the toxicity of a substance after a single oral dose. The Fixed Dose Procedure (OECD TG 420), for instance, involves dosing groups of animals (usually female rats) at one of several fixed dose levels (5, 50, 300, 2000 mg/kg).[11] The aim is to identify a dose that causes evident toxicity but not



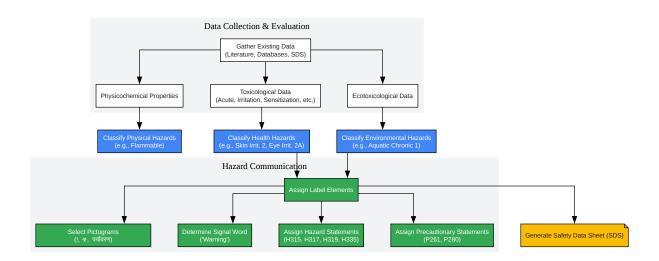
mortality, allowing for classification into a GHS category without needing to determine a precise LD<sub>50</sub> value.[11] The Up-and-Down Procedure (OECD TG 425) is a sequential method that uses fewer animals to derive a more precise LD<sub>50</sub> estimate.[12] Animals are observed for at least 14 days for signs of toxicity and mortality.[12]

- Skin Irritation/Corrosion (OECD TG 404): This guideline describes a procedure to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage. A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically an albino rabbit) for a defined period (e.g., 4 hours). The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored. The mean scores determine the irritation category.
- Eye Irritation/Corrosion (OECD TG 405): This test evaluates the potential of a substance to cause damage to the eye. A small, measured amount of the substance is instilled into the conjunctival sac of one eye of an experimental animal (e.g., albino rabbit), with the other eye serving as a control. The eyes are examined at set intervals for effects on the cornea, iris, and conjunctiva, which are scored to determine the overall irritancy level.
- Skin Sensitization (OECD TG 406, Guinea Pig Maximisation Test): This method is used to determine if a substance can provoke an allergic contact dermatitis. The test involves an induction phase, where the test substance is administered to guinea pigs both by injection (with adjuvant) and topical application to induce sensitization. This is followed by a challenge phase, where a non-irritating concentration of the substance is applied topically. The skin reaction at the challenge site is then scored to assess the sensitization potential.

### **GHS Classification Workflow**

The following diagram illustrates the logical workflow for identifying and classifying the hazards of a chemical substance like **tetraoctyltin** according to GHS principles.





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Caption: Logical workflow for GHS chemical hazard classification.

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